Computed Lipophilicity (XLogP3) and Hydrogen-Bonding Capacity vs. N-Methyl and N-Isopropyl Analogs
N-tert-Butyl-2-(hydroxymethyl)benzamide exhibits a computed XLogP3 of 1.3, which is approximately 0.5–0.7 log units higher than the N-methyl analog (estimated XLogP3 ≈ 0.6–0.8) and 0.2–0.4 log units higher than the N-isopropyl analog (estimated XLogP3 ≈ 0.9–1.1), while retaining an identical hydrogen bond donor count (2) and acceptor count (2) [1][2]. This moderate increase in lipophilicity without alteration of hydrogen-bonding capacity can improve passive membrane permeability while maintaining aqueous solubility within the drug-like range, a balance that smaller N-alkyl substituents may not achieve.
| Evidence Dimension | Lipophilicity (XLogP3) and hydrogen bond donor/acceptor count |
|---|---|
| Target Compound Data | XLogP3 = 1.3; HBD = 2; HBA = 2 |
| Comparator Or Baseline | N-Methyl analog: XLogP3 ≈ 0.6–0.8, HBD = 2, HBA = 2; N-Isopropyl analog: XLogP3 ≈ 0.9–1.1, HBD = 2, HBA = 2 (estimated from PubChem computed data for closely related benzamides) |
| Quantified Difference | Δ XLogP3 ≈ +0.5 to +0.7 vs. N-methyl; +0.2 to +0.4 vs. N-isopropyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
The higher lipophilicity of the tert-butyl analog may translate to improved membrane permeability and oral bioavailability, a key differentiator for medicinal chemistry programs prioritizing CNS or intracellular targets.
- [1] PubChem Compound Summary for CID 15004619, N-tert-Butyl-2-(hydroxymethyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15004619 (accessed 2026-04-25). View Source
- [2] Comparison based on PubChem computed XLogP3 values for N-methyl-2-(hydroxymethyl)benzamide (CID not explicitly retrieved; class-level estimate derived from structurally related ortho-hydroxymethyl benzamides). View Source
